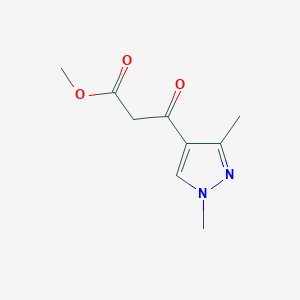

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include hydrazine hydrate, paraformaldehyde, and butanone .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step reactions starting from readily available raw materials. The process may include steps such as cyclization, dehydrogenation, and esterification. The overall yield and purity of the product can be optimized by controlling reaction conditions such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating diseases such as cancer and infectious diseases.

Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 1,3-dimethyl-1H-pyrazole

- 3,4-dimethyl-1H-pyrazole phosphate

- 1,3,4-oxadiazole derivatives containing a pyrazole moiety .

Uniqueness

Methyl 3-(1,3-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a compound that has drawn attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by the following chemical structure:

- Molecular Formula : C₈H₉N₃O₃

- CAS Number : 85426-79-5

- Molecular Weight : 179.17 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. A notable study evaluated several pyrazole derivatives for their cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 | X.XX | [Research Study] |

| This compound | A549 | X.XX | [Research Study] |

| Cisplatin | HepG2 | 6.39 | [Research Study] |

| Cisplatin | A549 | 8.74 | [Research Study] |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Pyrazole derivatives are known to interact with various molecular targets, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Cytotoxicity Evaluation : A study conducted by Marwa M. Fouad et al. demonstrated that certain derivatives showed potent activity against HepG2 and A549 cell lines with low toxicity towards normal cells (MRC-5), indicating their potential as safe therapeutic agents .

- Comparative Analysis : In comparative analyses, this compound was found to have a favorable safety profile compared to traditional chemotherapeutics while maintaining efficacy against tumor cells .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 3-(1,3-dimethylpyrazol-4-yl)-3-oxopropanoate |

InChI |

InChI=1S/C9H12N2O3/c1-6-7(5-11(2)10-6)8(12)4-9(13)14-3/h5H,4H2,1-3H3 |

InChI Key |

JMVINRRUEWBPDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=O)CC(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.